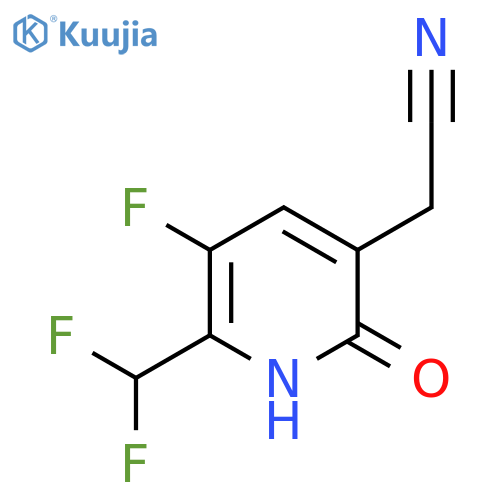Cas no 1805432-18-1 (2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile)
2-(ジフルオロメチル)-3-フルオロ-6-ヒドロキシピリジン-5-アセトニトリルは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基とフルオロ基を有するため、代謝安定性と脂溶性の向上が特徴です。ヒドロキシル基とニトリル基の存在により、さらなる官能基変換が可能な点が合成化学的に優位です。特に農薬開発分野では、活性化合物の構造最適化におけるキー中間体としての有用性が注目されています。

1805432-18-1 structure
商品名:2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile
CAS番号:1805432-18-1
MF:C8H5F3N2O
メガワット:202.133311986923
CID:4880754
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile
-
- インチ: 1S/C8H5F3N2O/c9-5-3-4(1-2-12)8(14)13-6(5)7(10)11/h3,7H,1H2,(H,13,14)
- InChIKey: REDHPWPVHKQHAS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(CC#N)C(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 52.9
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037588-1g |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
| Alichem | A029037588-500mg |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029037588-250mg |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile |
1805432-18-1 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1805432-18-1 (2-(Difluoromethyl)-3-fluoro-6-hydroxypyridine-5-acetonitrile) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
